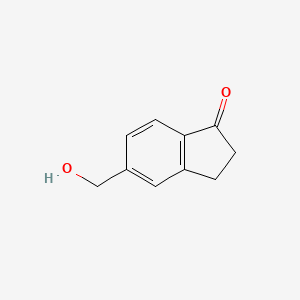

5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

5-(hydroxymethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,11H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIAUOXNGRZQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259728 | |

| Record name | 2,3-Dihydro-5-(hydroxymethyl)-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760995-53-7 | |

| Record name | 2,3-Dihydro-5-(hydroxymethyl)-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760995-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5-(hydroxymethyl)-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with formaldehyde under basic conditions. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then isolated and purified.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: Various substitution reactions can occur at the hydroxymethyl group, leading to the formation of ethers, esters, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 5-formyl-2,3-dihydro-1H-inden-1-one or 5-carboxy-2,3-dihydro-1H-inden-1-one.

Reduction: Formation of 5-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol.

Substitution: Formation of various ethers and esters depending on the substituent introduced.

Scientific Research Applications

Chemical Structure and Synthesis

5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one features a hydroxymethyl group attached to a dihydroindenone core. The typical synthesis involves the reaction of 2,3-dihydro-1H-inden-1-one with formaldehyde under basic conditions. This process creates a hydroxymethyl intermediate that can be isolated and purified for further use.

Synthetic Routes

- Starting Material : 2,3-dihydro-1H-inden-1-one.

- Reagents : Formaldehyde and a base (e.g., sodium hydroxide).

- Conditions : Aqueous medium at elevated temperatures.

Scientific Research Applications

This compound has several notable applications:

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Biology

- Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies have shown that it can interact with biological targets, influencing enzyme activity and metabolic pathways .

- Enzyme Inhibition : The compound is being investigated for its role as an enzyme inhibitor, which could have implications in drug development.

Medicine

- Drug Development : Given its biological activities, this compound is explored for designing novel therapeutic agents aimed at treating various diseases .

Industry

- Production of Fine Chemicals : It is utilized in the synthesis of specialty chemicals and materials. Its unique structure allows for the production of derivatives with specific desired properties.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of derivatives of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as a lead compound in cancer therapy.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound demonstrated its ability to selectively inhibit specific enzymes involved in metabolic pathways. This characteristic could be leveraged in developing targeted therapies for metabolic disorders.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological pathways and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one with analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Reactivity and Physicochemical Properties

- Hydrophilicity : The hydroxymethyl group increases water solubility compared to halogenated (e.g., 5-chloro) or aromatic (e.g., benzylidene) derivatives.

- Stability : Hydroxymethyl derivatives may oxidize to carboxylic acids under acidic/oxidative conditions, unlike halogenated or esterified analogs .

- Spectroscopic Signatures : The -CH₂OH group exhibits O-H stretching (~3200–3600 cm⁻¹ in IR) and distinct proton NMR signals (δ ~3.5–4.5 ppm for -CH₂OH) .

Biological Activity

5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a hydroxymethyl group attached to a dihydroindene framework. This structural characteristic is believed to enhance its reactivity and interaction with biological targets, contributing to its pharmacological potential.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its efficacy against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest significant antibacterial effects, with specific compounds demonstrating MIC values ranging from 15.625 μM to 125 μM against reference strains and clinical isolates .

| Bacterial Strain | MIC (μM) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |

| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, derivatives of this compound have shown promising results as tubulin polymerization inhibitors, which are crucial for cancer cell proliferation.

A specific derivative demonstrated an IC50 value ranging from 0.028 μM to 0.087 μM against multiple cancer cell lines, indicating potent antiproliferative activity . The mechanism of action includes binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase and inducing apoptosis.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| K562 | 0.028 - 0.087 | Tubulin inhibition |

| A549 (Lung cancer) | Not specified | Apoptosis induction |

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In studies involving models of Alzheimer's disease, it was found to inhibit amyloid-beta aggregation and reduce oxidative stress markers . This suggests potential applications in treating neurodegenerative diseases.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Action : The hydroxymethyl group enhances hydrogen bonding with bacterial proteins, disrupting their function.

- Anticancer Mechanism : Inhibition of tubulin polymerization prevents mitotic spindle formation, leading to cell death.

- Neuroprotective Pathways : The compound modulates oxidative stress responses and interferes with amyloid-beta self-assembly.

Case Studies

- Anticancer Study : A study on a series of dihydroindene derivatives revealed that compounds with electron-donating groups exhibited significantly higher antiproliferative activities compared to those with electron-withdrawing groups .

- Neuroprotective Study : In vivo assays demonstrated that specific derivatives could prevent tumor generation and inhibit proliferation without causing noticeable toxicity .

Q & A

Basic: What are the optimal synthetic routes for 5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The compound is commonly synthesized via reduction of 3-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one using sodium borohydride (NaBH₄) in methanol under controlled temperatures (0–25°C). Key parameters include:

- Reagent stoichiometry : A 1:1.2 molar ratio of substrate to NaBH₄ ensures complete reduction without side reactions.

- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to track progress .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluent yields >85% purity.

Optimization Tip : Lowering the temperature to 0°C minimizes ketone reoxidation, while extended reaction times (12–24 hours) improve yield .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 500 MHz Bruker AM500) confirm structural integrity. Key signals include δ 4.2 ppm (hydroxymethyl -CH₂OH) and δ 2.8–3.1 ppm (dihydroindenone protons) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) detects molecular ion peaks at m/z 162.1 ([M+H]⁺), though ionization efficiency may require derivatization .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .

Purity Assurance : HPLC with C18 columns and UV detection (λ = 254 nm) ensures ≥95% purity .

Basic: How can researchers screen this compound for biological activity in vitro?

Methodological Answer:

- Antioxidant Assays : DPPH radical scavenging assays (IC₅₀ values) quantify activity. Use 0.1–100 µM concentrations in DMSO .

- Anti-inflammatory Screening : Measure inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .

- Antimicrobial Testing : Broth microdilution (MIC values) against S. aureus or E. coli at 37°C for 24 hours .

Controls : Include ascorbic acid (antioxidant) and indomethacin (anti-inflammatory) as positive controls.

Advanced: What challenges exist in achieving stereochemical purity during synthesis, and how can they be addressed?

Methodological Answer:

The hydroxymethyl group at the 3-position introduces a chiral center, leading to racemization during synthesis. Strategies include:

- Enantioselective Reduction : Use chiral catalysts like (R)-BINAP-Ru complexes for asymmetric hydrogenation .

- Chiral Chromatography : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol .

- Dynamic Kinetic Resolution : Optimize pH and temperature to favor one enantiomer during reduction .

Validation : Polarimetry or circular dichroism (CD) confirms enantiomeric excess (>90% ee) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .

- Compound Purity : Re-test batches with LC-MS to rule out impurities (>99% purity required) .

- Structural Analogues : Compare with derivatives (e.g., 5-chloro or 5-methoxy analogues) to isolate structure-activity relationships .

Case Study : Conflicting COX-2 inhibition data may stem from differences in enzyme source (recombinant vs. tissue-derived) .

Advanced: What computational modeling approaches predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase (COX-2) or β-amyloid. Key residues: Arg120 (COX-2) and Tyr10 (β-amyloid) .

- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps to identify nucleophilic sites .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Validation : Correlate docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values .

Advanced: What strategies enable derivatization of the hydroxymethyl group for structure-activity studies?

Methodological Answer:

- Oxidation : Treat with KMnO₄ to convert -CH₂OH to -COOH, enabling peptide conjugation .

- Esterification : React with acetyl chloride to form acetate prodrugs (improved bioavailability) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) introduce aryl groups at the 5-position .

Example : Coupling with 4-methoxyphenylboronic acid yields 5-(4-methoxyphenyl) derivatives (76% yield) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- Thermal Stability : Decomposition occurs >150°C (TGA analysis). Store at −20°C in amber vials .

- pH Sensitivity : Hydroxymethyl group hydrolyzes in strong acid (pH < 2) or base (pH > 10). Use neutral buffers (PBS, pH 7.4) for biological assays .

- Light Sensitivity : UV-Vis spectra show degradation under UV light (λ = 254 nm). Conduct experiments in dark .

Mitigation : Add antioxidants (e.g., BHT) to storage solutions and minimize freeze-thaw cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.